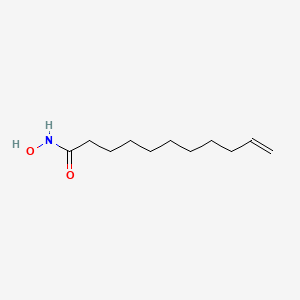

10-Undecenehydroxamic acid

Description

Structure

3D Structure

Properties

CAS No. |

16791-35-8 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-hydroxyundec-10-enamide |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12-14/h2,14H,1,3-10H2,(H,12,13) |

InChI Key |

ZUEKXFUSXSASAS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

10-Undecenehydroxamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenehydroxamic acid, a derivative of the naturally occurring 10-undecenoic acid (undecylenic acid), is a molecule of significant interest due to its potent antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its chemical structure, physical characteristics, and biological activities. Detailed experimental protocols for its synthesis, characterization, and evaluation of its biological functions are presented. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. They are known for their ability to chelate metal ions, a property that underpins many of their biological activities. This compound combines the long aliphatic chain of undecylenic acid, known for its fungistatic properties, with a hydroxamic acid moiety. This combination results in a molecule with enhanced antimicrobial efficacy, primarily attributed to its ability to sequester essential iron from microorganisms.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the fundamental properties and potential applications of this compound.

Fundamental Properties

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from its structure and comparison with its parent compound, 10-undecenoic acid.

| Property | This compound (Predicted/Inferred) | 10-Undecenoic Acid (Experimental) |

| IUPAC Name | N-hydroxyundec-10-enamide | Undec-10-enoic acid[3] |

| CAS Number | Not available | 112-38-9[4] |

| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₀O₂[4] |

| Molecular Weight | 199.29 g/mol | 184.28 g/mol [4] |

| Melting Point | Not available | 23-25 °C[5] |

| Boiling Point | Not available | 137 °C at 2 mmHg[5] |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | Soluble in alcohol, chloroform, ether. Insoluble in water.[2][5][6][7] |

Spectroscopic Data

Biological Activities and Mechanism of Action

Antimicrobial and Antifungal Activity

This compound exhibits potent antimicrobial and antifungal activity, reportedly more effective than its precursor, 10-undecenoic acid.[12] This enhanced activity is primarily attributed to its iron-chelating ability.

Mechanism of Action: Iron Chelation

Iron is an essential nutrient for the growth and proliferation of most microorganisms. It is a critical cofactor for many enzymes involved in cellular respiration, DNA synthesis, and other vital metabolic processes. This compound acts as a siderophore, a small, high-affinity iron-chelating compound. By sequestering ferric iron (Fe³⁺) from the environment, it deprives microorganisms of this essential nutrient, leading to the inhibition of growth and eventual cell death.[2]

Caption: Iron chelation by this compound.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[13][14][15] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The hydroxamic acid moiety of these inhibitors chelates the zinc ion in the active site of HDACs, leading to their inhibition.

While there is no specific data on the HDAC inhibitory activity of this compound in the reviewed literature, its chemical structure suggests it has the potential to act as an HDAC inhibitor. Further experimental validation is required to determine its potency and selectivity against different HDAC isoforms.

Caption: HDAC inhibition by hydroxamic acids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an activated form of 10-undecenoic acid with hydroxylamine. A common method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

10-Undecenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of 10-Undecenoic Acid:

-

Dissolve 10-undecenoic acid in anhydrous DCM.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 10-undecenoyl chloride.

-

-

Formation of Hydroxamic Acid:

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in methanol.

-

Cool the solution to 0 °C and slowly add a solution of NaOH or KOH (1.5 equivalents) in methanol.

-

Stir the mixture at 0 °C for 30 minutes to generate free hydroxylamine.

-

Slowly add the crude 10-undecenoyl chloride (dissolved in a minimal amount of anhydrous DCM) to the hydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: The purified this compound should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

FTIR spectroscopy: To identify the characteristic functional groups (C=O, N-H, O-H).

-

Mass spectrometry: To determine the molecular weight.

-

Melting point analysis: To assess purity.

Caption: General synthesis workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare Inoculum:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determine MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound against specific HDAC isoforms can be determined using commercially available kits or by developing an in-house assay. A common method involves a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease like trypsin)

-

This compound stock solution (in DMSO)

-

Known HDAC inhibitor as a positive control (e.g., Trichostatin A, SAHA)

-

Black 96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the HDAC enzyme and fluorogenic substrate in HDAC assay buffer to the desired working concentrations.

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

-

Enzyme Reaction:

-

To the wells of a black 96-well plate, add the HDAC enzyme solution.

-

Add the different concentrations of this compound or the positive control. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17]

-

Signaling Pathways

Impact of Iron Chelation on Microbial Signaling

Iron deprivation induced by this compound can have profound effects on various microbial signaling pathways. Microorganisms have evolved sophisticated systems to sense and respond to iron limitation. These responses often involve the upregulation of iron acquisition systems and the downregulation of iron-utilizing pathways to conserve this essential nutrient. Key regulatory proteins, such as the Ferric Uptake Regulator (Fur) in bacteria, play a central role in this process.[18][19]

Caption: Effect of iron chelation on the Fur regulatory network in bacteria.

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors can modulate a wide array of signaling pathways involved in cell proliferation, differentiation, apoptosis, and angiogenesis. By altering the acetylation status of both histone and non-histone proteins, HDAC inhibitors can influence the expression and activity of key signaling molecules. Some of the major pathways affected include the PI3K/Akt, MAPK, and p53 pathways.[1][14][15]

Caption: Overview of major signaling pathways affected by HDAC inhibitors.

Conclusion

This compound is a promising molecule with significant antimicrobial and antifungal properties, primarily driven by its iron-chelating mechanism. Its structural similarity to known HDAC inhibitors also suggests potential applications in oncology and other areas where HDACs are implicated. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. Future research should focus on obtaining detailed quantitative data on its biological activities, including a comprehensive profile of its MIC values against a broad range of pathogens and its IC₅₀ values against various HDAC isoforms. Such data will be crucial for elucidating its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

- 1. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]

- 2. 10-Undecenoic acid, 99% | Fisher Scientific [fishersci.ca]

- 3. 10-Undecenoic acid, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 10-Undecenoic acid 98 112-38-9 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. 10-Undecenoic acid, TMS derivative [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]

- 14. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. libstore.ugent.be [libstore.ugent.be]

10-Undecenehydroxamic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenehydroxamic acid, a derivative of undecanoic acid, has emerged as a compound of interest due to its significant antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as a potent iron chelator. This document details the available data, outlines relevant experimental protocols, and provides visual representations of its mode of action and associated experimental workflows to support further research and development. While the primary mechanism of iron chelation is well-established, this guide also explores the potential for this compound to act as an inhibitor of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), a characteristic common to the hydroxamic acid class of compounds.

Core Mechanism of Action: Iron Chelation

The principal mechanism underlying the antimicrobial activity of this compound is its ability to chelate iron, an essential nutrient for microbial growth and proliferation.[1][2][3] By sequestering iron from the environment, the compound effectively creates an iron-deficient condition, thereby inhibiting microbial processes that are iron-dependent.

The hydroxamic acid functional group (-CONHOH) is a well-known bidentate chelating agent for metal ions, with a particularly high affinity for ferric iron (Fe³⁺). The oxygen atoms of the hydroxyl and carbonyl groups of the hydroxamic acid moiety coordinate with the iron ion, forming a stable complex. This sequestration of iron disrupts crucial cellular processes in microorganisms, including DNA synthesis, electron transport, and various enzymatic reactions that require iron as a cofactor.

Analysis of the intracellular concentration of proteins involved in iron transport in Salmonella enterica serovar Typhimurium has suggested that the antimicrobial effect of this compound relies on its ability to interfere with microbial iron homeostasis.[1]

Potential Secondary Mechanisms of Action

While iron chelation is the primary established mechanism, the hydroxamic acid moiety suggests potential for other biological activities, namely the inhibition of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

Matrix Metalloproteinase (MMP) Inhibition

Hydroxamic acids are a well-established class of MMP inhibitors.[4] MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The hydroxamic acid group can chelate the zinc ion in the active site of MMPs, leading to their inhibition. At present, there is no specific quantitative data available in the public domain detailing the IC50 values of this compound against specific MMPs.

Histone Deacetylase (HDAC) Inhibition

Similarly, hydroxamic acids are potent inhibitors of histone deacetylases (HDACs), which are also zinc-dependent enzymes that play a crucial role in gene expression regulation. By chelating the zinc ion in the active site of HDACs, hydroxamic acids can lead to hyperacetylation of histones and other proteins, affecting cell cycle progression and inducing apoptosis. Currently, no specific IC50 values for this compound against various HDAC isoforms have been reported in the available literature.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., MIC values against a broad range of microorganisms, IC50 values for HDAC and MMP inhibition, or iron chelation affinity constants) for this compound. The primary study by Ammendola et al. (2009) establishes the antimicrobial activity and iron chelation mechanism but does not provide detailed quantitative data in its abstract.

The following table summarizes the type of quantitative data that is pertinent for a thorough evaluation of this compound's mechanism of action, which remains to be determined through further experimental investigation.

| Parameter | Description | Significance | Status for this compound |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. | Determines the potency and spectrum of antimicrobial activity. | Not publicly available. |

| IC50 (HDAC Inhibition) | The concentration of the compound required to inhibit 50% of the activity of a specific HDAC isoform. | Quantifies the potency and selectivity of HDAC inhibition. | Not publicly available. |

| IC50 (MMP Inhibition) | The concentration of the compound required to inhibit 50% of the activity of a specific MMP. | Quantifies the potency and selectivity of MMP inhibition. | Not publicly available. |

| Iron (III) Binding Affinity (Kd) | The dissociation constant for the complex formed between the compound and ferric iron. | Measures the strength of the iron chelation, a key aspect of its primary mechanism. | Not publicly available. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound. These are generalized protocols and may require optimization for this specific compound.

Synthesis of this compound

This protocol is a general method for the synthesis of hydroxamic acids from the corresponding carboxylic acid.

Materials:

-

10-Undecenoic acid

-

Thionyl chloride or oxalyl chloride

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 10-undecenoic acid in an anhydrous solvent.

-

Slowly add thionyl chloride or oxalyl chloride at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess reagent and solvent under reduced pressure to obtain the acyl chloride.

-

-

Formation of the Hydroxamic Acid:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a suitable solvent and neutralizing it with a base (e.g., NaOH).

-

Slowly add the acyl chloride solution to the hydroxylamine solution at 0°C.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by recrystallization or column chromatography.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

This compound stock solution

-

Microbial cultures (bacteria, fungi)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures to the logarithmic phase.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension to the final inoculum concentration.

-

-

Serial Dilution of the Compound:

-

Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium across the wells of a 96-well plate.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Iron (III) Chelation Assay (Spectrophotometric Method)

This assay quantifies the iron-chelating ability of this compound.

Materials:

-

This compound solution

-

Ferric chloride (FeCl₃) solution

-

Ferrozine solution

-

Buffer solution (e.g., HEPES or acetate buffer)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a microcuvette or 96-well plate, add the buffer solution.

-

Add a specific concentration of the this compound solution.

-

Initiate the reaction by adding the FeCl₃ solution.

-

Incubate the mixture for a defined period to allow for chelation.

-

-

Colorimetric Reaction:

-

Add the ferrozine solution to the mixture. Ferrozine forms a colored complex with any remaining free Fe²⁺ (after reduction of Fe³⁺ if necessary, or by directly measuring Fe³⁺ chelation with a suitable indicator).

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).

-

A decrease in absorbance compared to a control without the chelating agent indicates iron chelation by this compound.

-

-

Calculation:

-

Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound, iron chelation, directly impacts microbial viability by disrupting iron-dependent cellular processes.

Conclusion and Future Directions

This compound demonstrates clear antimicrobial activity, primarily through the mechanism of iron chelation. This mode of action makes it a compelling candidate for further investigation as a potential therapeutic agent. However, a significant gap exists in the literature regarding specific quantitative data on its efficacy against a broad range of microbes and its potential activity as an MMP and HDAC inhibitor.

Future research should focus on:

-

Quantitative analysis: Determining the MIC values against a comprehensive panel of clinically relevant bacteria and fungi.

-

Enzyme inhibition assays: Quantifying the IC50 values against a range of MMP and HDAC isoforms to assess potential off-target effects or secondary mechanisms of action.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize antimicrobial potency and selectivity.

This technical guide provides a foundational understanding of the mechanism of action of this compound, offering a framework for the scientific community to build upon in the development of novel antimicrobial strategies.

References

- 1. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Iron Chelation Mechanism of 10-Undecenehydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hydroxamic Acids as Iron Chelators

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)-R'. They are recognized for their potent and selective chelation of metal ions, particularly iron(III). This high affinity for ferric iron is a cornerstone of their biological significance, from their role as siderophores in microbial iron acquisition to their application in the treatment of iron overload disorders.

The chelation mechanism involves the deprotonation of the hydroxylamine group (-NOH) to form a hydroxamate anion. This anion acts as a bidentate ligand, coordinating the iron(III) ion through the two oxygen atoms of the carbonyl and hydroxylamine groups, forming a stable five-membered ring. Typically, three hydroxamate ligands coordinate a single ferric ion in an octahedral geometry, resulting in a highly stable 1:3 (metal:ligand) complex. This strong interaction is reflected in the high stability constants observed for these complexes.

The Iron Chelation Mechanism of 10-Undecenehydroxamic Acid

This compound, an unsaturated long-chain aliphatic hydroxamic acid, is expected to follow the characteristic iron chelation mechanism of its class. The presence of the long alkyl chain imparts lipophilic character to the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile. The terminal double bond offers a site for potential further chemical modification.

The primary interaction with iron(III) involves the hydroxamic acid moiety. The proposed mechanism is as follows:

-

Deprotonation: In a physiological or slightly acidic environment, the hydroxyl group of the hydroxamic acid loses a proton.

-

Bidentate Chelation: The resulting hydroxamate anion coordinates to a ferric ion through its two oxygen atoms.

-

Complex Formation: Three molecules of this compound arrange octahedrally around a central Fe(III) ion to form a stable, neutral complex.

This process effectively sequesters ferric iron, preventing it from participating in harmful redox reactions, such as the Fenton reaction, which generates damaging reactive oxygen species.

Quantitative Data on Iron Chelation

While specific experimentally determined stability constants for the iron(III) complex of this compound are not available in the reviewed literature, data for analogous short-chain and other hydroxamic acids provide a strong indication of the expected high affinity.

| Hydroxamic Acid Derivative | Stability Constant (log β) | Stoichiometry (Fe³⁺:Ligand) | Method | Reference |

| Acetohydroxamic Acid | log β₁ = 11.4, log β₂ = 20.9, log β₃ = 28.3 | 1:1, 1:2, 1:3 | Potentiometry | [1] |

| Salicylhydroxamic Acid | log K = 3.77 | 1:2 | Spectrophotometry | [2] |

| Pyrrolidone-5-hydroxamato | log β₁ = 1.49, log β₂ = 1.55, log β₃ = 0.21 | 1:1, 1:2, 1:3 | Potentiometry | [3] |

| Marinobactin-E | log KML = 31.80 | 1:1 | Potentiometry/Spectrophotometry | [4] |

| Aquachelin-C | log KML = 31.4 | 1:1 | Potentiometry/Spectrophotometry | [4] |

| Petrobactin | log KML ≈ 43 | 1:1 | Competition with EDTA | [4] |

Note: The stability constants are highly dependent on the specific conditions of measurement (pH, ionic strength, temperature). The values presented should be considered as representative examples.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the iron chelation properties of this compound.

Synthesis of this compound

A common and effective method for the synthesis of hydroxamic acids from their corresponding carboxylic acids involves a two-step, one-pot procedure.[3][5]

Materials:

-

10-Undecenoic acid

-

Ethyl chloroformate

-

N-methylmorpholine

-

Hydroxylamine hydrochloride

-

Methanol

-

Potassium hydroxide

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve 1 equivalent of 10-undecenoic acid in anhydrous DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of N-methylmorpholine to the solution.

-

Slowly add 1.1 equivalents of ethyl chloroformate dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.

-

-

Formation of Hydroxamic Acid:

-

In a separate flask, prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of methanol and neutralizing it with a methanolic solution of potassium hydroxide at 0°C. The precipitated potassium chloride is removed by filtration.

-

Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8][9]

Materials:

-

Stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol).

-

Stock solution of ferric chloride (FeCl₃) of the same concentration in the same solvent.

-

UV-Vis spectrophotometer and cuvettes.

Procedure:

-

Prepare a series of solutions with a constant total molar concentration of the iron and ligand but varying mole fractions of each. For a total volume of 10 mL, the volumes of the iron and ligand stock solutions can be varied from 0 mL to 10 mL in 1 mL increments (e.g., 1 mL Fe³⁺ + 9 mL ligand, 2 mL Fe³⁺ + 8 mL ligand, etc.).

-

Allow the solutions to equilibrate for a sufficient time for complex formation to complete.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the iron-hydroxamate complex. This is typically in the range of 400-550 nm and should be determined beforehand by scanning a solution of the complex.

-

Plot the absorbance as a function of the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Fe³⁺])).

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:3 Fe³⁺:ligand complex, the maximum will be at a mole fraction of 0.75.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes by measuring the change in pH upon addition of a titrant.[10][11][12]

Materials:

-

A solution of this compound of known concentration.

-

A solution of ferric chloride (FeCl₃) of known concentration.

-

A standardized solution of a strong base (e.g., NaOH).

-

A calibrated pH meter with a combination electrode.

-

A constant temperature water bath.

-

Inert gas (e.g., nitrogen or argon) supply.

Procedure:

-

Prepare a solution containing a known concentration of this compound and a known concentration of ferric chloride in a thermostated titration vessel. The ligand should be in excess of the metal ion.

-

Bubble an inert gas through the solution to remove dissolved carbon dioxide.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

-

Perform a separate titration of the ligand alone under the same conditions to determine its pKa.

-

The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the potentiometric data to a model of the equilibrium reactions in solution.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Iron chelation mechanism and experimental workflow.

Caption: Workflow for Job's Plot experiment.

Conclusion

This compound is a promising iron chelator with potential therapeutic applications. Its long aliphatic chain and terminal double bond offer unique properties and opportunities for further development. While specific quantitative data on its iron binding affinity are yet to be reported, the well-established principles of hydroxamic acid chemistry, coupled with the detailed experimental protocols provided in this guide, offer a clear path for its comprehensive characterization. The methodologies outlined here will enable researchers to determine the stoichiometry and stability constants of the this compound-iron complex, providing crucial data for its evaluation as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Job plot - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 10-Undecenehydroxamic Acid: A Deep Dive into its Antimicrobial Core

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of 10-undecenehydroxamic acid, a promising antimicrobial agent. By dissecting its molecular architecture, this guide illuminates the chemical features governing its biological activity, offering a valuable resource for the development of novel therapeutics. Through a detailed analysis of available data, experimental protocols, and key mechanistic pathways, this document serves as a critical reference for professionals in the fields of medicinal chemistry, microbiology, and drug discovery.

Core Concepts: The Antimicrobial Action of this compound

This compound is a derivative of undecylenic acid, a fatty acid known for its antifungal properties. The introduction of the hydroxamic acid moiety (-CONHOH) significantly enhances its antimicrobial efficacy. The primary mechanism of action for this compound is believed to be its potent iron-chelating ability. Iron is an essential nutrient for the growth and proliferation of most microorganisms. By sequestering iron from the environment, this compound effectively starves pathogenic microbes, leading to growth inhibition.

The molecule can be conceptually divided into three key regions, each contributing to its overall activity:

-

The Hydroxamic Acid Head: This functional group is the cornerstone of its biological activity, acting as a bidentate ligand to chelate ferric ions (Fe³⁺).

-

The Alkyl Chain: The 10-carbon aliphatic chain provides the necessary lipophilicity for the molecule to interact with and potentially penetrate microbial cell membranes.

-

The Terminal Double Bond: The unsaturation at the end of the chain may influence the molecule's conformation and its interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis

While extensive SAR studies specifically on a broad series of this compound analogs are limited in the public domain, we can infer key relationships based on existing data for related long-chain aliphatic hydroxamic acids and general principles of medicinal chemistry.

The Essential Role of the Hydroxamic Acid Moiety

The hydroxamic acid functional group is indispensable for the antimicrobial activity of this compound. Its ability to form stable five-membered rings with metal ions, particularly iron, is the foundation of its mechanism of action. Modification or replacement of this group is expected to drastically reduce or eliminate its antimicrobial properties.

Influence of the Aliphatic Chain Length

Studies on various aliphatic hydroxamic acids have shown that the length of the alkyl chain is a critical determinant of antimicrobial potency.

-

Optimal Length: Research on a range of hydroxamic acids with varying carbon chain lengths (from C2 to C17) has demonstrated that those with medium to long chains, specifically around C10 to C12, exhibit enhanced activity against certain microbes, including mycobacteria.[1] This suggests that the 10-carbon chain of this compound is within an optimal range for balancing solubility and lipophilicity, facilitating its access to microbial targets.

-

Lipophilicity and Membrane Interaction: The lipophilic nature of the undecene chain is crucial for the molecule's ability to associate with and potentially traverse the lipid-rich cell membranes of bacteria and fungi. This allows the hydroxamic acid head to reach its site of action, whether in the extracellular environment or within the cell.

The Impact of Unsaturation

The terminal double bond in this compound may contribute to its biological activity in several ways:

-

Conformational Rigidity: The presence of the double bond can introduce a degree of conformational constraint to the alkyl chain, which may influence its binding to any potential secondary targets.

-

Electronic Effects: The π-system of the double bond could subtly influence the electronic properties of the molecule, though its distance from the hydroxamic acid head suggests this effect is likely minimal.

-

Metabolic Stability: The terminal alkene may be a site for metabolism. Understanding its metabolic fate is crucial for drug development.

To provide a clearer picture, the following table summarizes the anticipated impact of structural modifications on the antimicrobial activity of this compound.

| Molecular Modification | Predicted Effect on Antimicrobial Activity | Rationale |

| Hydroxamic Acid | ||

| Removal or replacement of the -CONHOH group | Significant decrease or loss of activity | The hydroxamic acid is the primary iron-chelating moiety. |

| Esterification of the hydroxyl group | Decrease in activity | Reduces the ability to chelate iron. |

| N-alkylation of the hydroxamic acid | Variable, likely a decrease | May sterically hinder iron chelation. |

| Alkyl Chain | ||

| Shortening the chain (e.g., to C6-C8) | Decrease in activity | Reduced lipophilicity may impair membrane interaction. |

| Lengthening the chain (e.g., to C14-C16) | Potential decrease in activity | Increased lipophilicity could lead to poor solubility and aggregation. |

| Introduction of branching | Likely a decrease in activity | May disrupt favorable membrane interactions. |

| Saturation of the double bond | Minimal to slight decrease in activity | The primary activity is iron chelation; however, conformational changes could have a minor impact. |

| Terminal Group | ||

| Isomerization of the double bond | Unknown | Would require experimental validation. |

Quantitative Data Summary

The following table presents a summary of the available quantitative data for this compound and related compounds to facilitate comparison.

| Compound | Organism(s) | Activity Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis, M. bovis BCG, M. marinum | Inhibition of biofilm development | 20–100 µM | [1] |

| Decanohydroxamic acid (HA10) | Mycobacterium tuberculosis, M. bovis BCG, M. marinum | Inhibition of biofilm development | 20–100 µM | [1] |

| Dodecanohydroxamic acid (HA12) | Mycobacterium tuberculosis, M. bovis BCG, M. marinum | Inhibition of biofilm development | >100 µM | [1] |

| Oleoylhydroxamic acid | Escherichia coli, Staphylococcus aureus | MIC | Not specified, but complexes showed high activity at low concentrations | [2] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of hydroxamic acids from the corresponding carboxylic acid is a two-step process involving the activation of the carboxylic acid followed by reaction with hydroxylamine.

Step 1: Activation of 10-Undecenoic Acid

-

To a solution of 10-undecenoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 1.1 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Add 1.1 equivalents of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

Step 2: Reaction with Hydroxylamine

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) to generate free hydroxylamine.

-

Add the solution of the activated ester from Step 1 dropwise to the hydroxylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts. Typically, this involves washing with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (inoculum without the agent) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Iron Chelation Assay: Spectrophotometric Determination

This assay quantifies the iron-chelating ability of a compound.

-

Reagents: Prepare solutions of ferric chloride (FeCl₃), the compound to be tested (this compound), and a suitable buffer (e.g., acetate buffer, pH 4.5).

-

Reaction Mixture: In a cuvette, mix the buffer, the solution of this compound, and the ferric chloride solution. The final concentrations should be chosen to be within the linear range of the spectrophotometer.

-

Incubation: Allow the mixture to incubate at room temperature for a sufficient time for the chelation reaction to reach equilibrium (e.g., 30 minutes).

-

Spectrophotometric Measurement: Measure the absorbance of the resulting iron-hydroxamate complex at its maximum absorption wavelength (typically in the range of 400-500 nm).

-

Quantification: Use a standard curve prepared with known concentrations of an iron-hydroxamate complex (e.g., ferric acetohydroxamate) to determine the concentration of the iron chelated by the test compound. The chelating activity can be expressed as the percentage of iron bound by the compound.

Visualizing Key Relationships and Processes

The following diagrams, generated using Graphviz, illustrate important concepts related to the structure-activity relationship and experimental workflow for this compound.

Caption: Key structural components of this compound and their contribution to its antimicrobial activity.

References

10-Undecenehydroxamic Acid: A Technical Guide to a Promising Hydroxamate Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenehydroxamic acid, a derivative of the naturally occurring undecylenic acid, is emerging as a molecule of significant interest in the fields of antimicrobial research and potentially as an epigenetic modulator. This technical guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and an exploration of its primary mechanism of action. Notably, this document collates available quantitative data on its biological activities and presents detailed experimental methodologies to facilitate further research and development.

Introduction

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. This moiety imparts unique chemical properties, including the ability to chelate metal ions, which is central to their biological activities. This compound distinguishes itself with a long aliphatic chain terminating in a vinyl group, a feature that may influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into its established role as an antimicrobial agent and explore its potential as a histone deacetylase (HDAC) inhibitor, a class of drugs with significant therapeutic applications in oncology and beyond.

Physicochemical Properties

This compound is derived from 10-undecenoic acid (also known as undecylenic acid). The introduction of the hydroxamate functional group significantly alters its chemical and biological characteristics.

| Property | Value | Reference |

| Parent Compound | 10-Undecenoic Acid | [1] |

| Molecular Formula | C11H21NO2 | Inferred |

| Key Functional Group | Hydroxamic Acid (-CONHOH) | Inferred |

| Mechanism of Action | Iron Chelation | [2] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 10-undecenoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of the acyl chloride with hydroxylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 10-Undecenoyl Chloride

-

To a solution of 10-undecenoic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid peak).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 10-undecenoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium hydroxide or triethylamine (1.5 equivalents) in a suitable solvent like aqueous methanol or ethanol at 0 °C.

-

To this solution, add the crude 10-undecenoyl chloride (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for this compound.

Biological Activity: Antimicrobial Properties

The primary established biological activity of this compound is its potent antimicrobial effect, which surpasses that of its parent compound, undecanoic acid.[2][3] This activity is attributed to its ability to chelate iron, an essential nutrient for microbial growth and proliferation.[2]

Mechanism of Action: Iron Chelation

Iron is a critical cofactor for numerous enzymes involved in essential metabolic processes in microorganisms, including DNA replication, cellular respiration, and defense against oxidative stress. By sequestering ferric iron (Fe³⁺) from the microbial environment, this compound effectively starves the pathogens of this vital element, leading to growth inhibition and cell death.[2]

Caption: Mechanism of antimicrobial action via iron chelation.

Antimicrobial Spectrum and Potency

Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against a variety of fungi and bacteria.[2][3] While a comprehensive table of Minimum Inhibitory Concentration (MIC) values is not yet available in the literature, its efficacy has been demonstrated to be higher than that of undecanoic acid.[2][3]

Table 1: Comparative Antimicrobial Efficacy

| Organism Type | Efficacy of this compound vs. Undecanoic Acid | Reference |

| Fungi | Higher | [2][3] |

| Bacteria | Higher | [2][3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism in broth without the agent) and negative (broth only) controls. Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Potential as a Histone Deacetylase (HDAC) Inhibitor

The hydroxamic acid moiety is a well-established zinc-binding group found in many potent HDAC inhibitors.[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[4]

While direct evidence of this compound's activity as an HDAC inhibitor is currently lacking in the published literature, its structural features, particularly the long aliphatic chain, are common in other known HDAC inhibitors.[7] Further investigation into this potential mechanism of action is warranted.

Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Reagents and Plate Setup: Use a commercially available HDAC fluorometric assay kit. To the wells of a black 96-well plate, add the assay buffer, the HDAC substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition and Incubation: Add a purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8) to each well to initiate the reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Development and Fluorescence Reading: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the HDAC activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro HDAC inhibition assay.

Future Directions and Conclusion

This compound presents a compelling profile as a potent antimicrobial agent with a clear mechanism of action. Future research should focus on elucidating its full antimicrobial spectrum by determining MIC values against a wide range of clinically relevant pathogens. Furthermore, its structural similarity to known HDAC inhibitors strongly suggests that its potential in this area should be systematically investigated. The detailed protocols provided in this guide are intended to facilitate these research endeavors and unlock the full therapeutic potential of this promising hydroxamate derivative. The dual potential for antimicrobial and anticancer applications makes this compound a molecule of considerable interest for further drug development.

References

- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 2. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of 10-Undecenehydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated thermal stability of 10-undecenehydroxamic acid. In the absence of direct, publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures, including 10-undecenoic acid and other hydroxamic acids, to project a thermal profile. It details the critical experimental protocols, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are essential for the empirical determination of its thermal properties. Furthermore, this guide presents logical workflows for its synthesis and thermal characterization, providing a foundational framework for researchers in drug development and materials science.

Introduction

This compound is a derivative of 10-undecenoic acid, featuring a terminal hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification is significant in medicinal chemistry, as hydroxamic acids are a well-established class of metal chelators and enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. The thermal stability of any active pharmaceutical ingredient (API) is a critical parameter, influencing its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy. Understanding the thermal decomposition profile of this compound is therefore paramount for its development.

Projected Thermal Profile

-

10-Undecenoic Acid: The precursor, 10-undecenoic acid, is a liquid at room temperature, with a melting point of 23-25 °C. Its boiling point is significantly higher, indicating a wide liquid range and reasonable thermal stability for a fatty acid.

-

Hydroxamic Acids: The hydroxamic acid functional group is known to be susceptible to thermal degradation. The stability of this group can be influenced by the molecular structure to which it is attached. Generally, hydroxamic acids can undergo rearrangement and decomposition upon heating. It is well-established that hydroxamic acids are more selective than fatty acids for certain applications due to their chelating abilities[1].

Based on these points, it is anticipated that this compound will be a solid at room temperature with a defined melting point. Its decomposition temperature is expected to be lower than that of its parent carboxylic acid due to the inherent thermal lability of the hydroxamic acid moiety.

Quantitative Data Summary

The following table summarizes the known thermal properties of the parent compound, 10-undecenoic acid, which serves as a baseline for predicting the behavior of this compound. A second table outlines the expected, yet to be determined, thermal parameters for this compound that would be obtained through experimental analysis.

Table 1: Thermal Properties of 10-Undecenoic Acid

| Parameter | Value | Reference |

| Melting Point | 23-25 °C | |

| Boiling Point | 275 °C (decomposes) | ChemSpider |

Table 2: Projected Thermal Parameters for this compound

| Parameter | Anticipated Range/Event | Analytical Technique |

| Melting Point (Tm) | > 25 °C | DSC |

| Onset of Decomposition (Tonset) | To be determined | TGA |

| Peak Decomposition Temperature (Tpeak) | To be determined | TGA/DTG |

| Mass Loss Events | To be determined | TGA |

| Enthalpy of Fusion (ΔHfus) | To be determined | DSC |

| Polymorphic Transitions | Possible, to be investigated | DSC |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and solid-solid phase transitions[2][3].

Objective: To determine the melting point, enthalpy of fusion, and to screen for any polymorphic transitions of this compound.

Instrumentation: A standard DSC instrument, such as a TA Instruments Q2000 or similar, is suitable[4].

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Reference: An empty, hermetically sealed aluminum pan will be used as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

A nitrogen purge gas at a flow rate of 50 mL/min should be used to maintain an inert atmosphere[4].

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will be analyzed to determine the onset temperature and peak temperature of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and thermal stability[5].

Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile of this compound.

Instrumentation: A standard TGA instrument, such as a TA Instruments Discovery TGA, is appropriate[4].

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

A nitrogen purge gas at a flow rate of 50 mL/min will be used to maintain an inert atmosphere.

-

-

Data Analysis: The TGA curve (mass vs. temperature) will indicate the temperatures at which mass loss occurs. The derivative of this curve (DTG curve) will show the temperatures of the maximum rate of mass loss. The onset of decomposition is a key indicator of thermal stability.

Visualizations

Synthesis Workflow

The synthesis of this compound typically proceeds from its corresponding carboxylic acid or ester. The following diagram illustrates a general workflow for its preparation. The synthesis of hydroxamic acids can often be achieved from esters under alkaline conditions with hydroxylamine[1].

Caption: A generalized workflow for the synthesis of this compound.

Thermal Analysis Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the thermal stability of the synthesized this compound.

Caption: Experimental workflow for the thermal characterization of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in published literature, a scientifically grounded projection of its thermal properties can be made. It is anticipated to be a solid with a distinct melting point and a decomposition profile characteristic of hydroxamic acids. The detailed experimental protocols for DSC and TGA provided herein offer a clear roadmap for the empirical determination of its thermal stability. This information is crucial for the advancement of this compound in drug development and other scientific applications, ensuring its quality, safety, and efficacy. The presented workflows for synthesis and analysis provide a structured approach for researchers embarking on the characterization of this and related compounds.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Methodological & Application

Synthesis of 10-Undecenehydroxamic acid from undecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenehydroxamic acid is a derivative of undecylenic acid, a fatty acid known for its antifungal properties. The incorporation of the hydroxamic acid moiety introduces metal-chelating capabilities, making it a molecule of interest for various therapeutic applications, including as a potential inhibitor of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This application note provides a detailed, two-step protocol for the synthesis of this compound from 10-undecenoic acid. The synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with hydroxylamine.

Overall Reaction Scheme

Experimental Workflow

A high-level overview of the synthesis process is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | 10-Undecenoic Acid | 10-Undecenoyl Chloride | This compound |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₁₉ClO | C₁₁H₂₁NO₂ |

| Molecular Weight ( g/mol ) | 184.28 | 202.72 | 199.29 |

| Appearance | Colorless liquid | Colorless to yellow liquid | White to off-white solid |

| Reaction Time | N/A | 2 hours | 5-10 minutes |

| Reaction Temperature | N/A | Reflux (~80°C) | Room Temperature |

| Typical Yield | N/A | >95% (crude) | 80-90% |

Experimental Protocols

Materials and Equipment:

-

10-Undecenoic acid (≥98%)

-

Thionyl chloride (≥99%)

-

Hydroxylamine hydrochloride (≥99%)

-

Sodium bicarbonate (≥99%)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (anhydrous)

-

Hexanes (anhydrous)

-

Deionized water

-

Round-bottom flasks

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Protocol 1: Synthesis of 10-Undecenoyl Chloride

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition: To the flask, add 10-undecenoic acid (10.0 g, 54.3 mmol). Slowly add thionyl chloride (8.0 mL, 108.6 mmol, 2.0 eq.) to the stirred solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The crude 10-undecenoyl chloride, a colorless to pale yellow liquid, is obtained and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (4.15 g, 59.7 mmol, 1.1 eq.) and sodium bicarbonate (10.0 g, 119.0 mmol, 2.2 eq.) in deionized water (50 mL).

-

Reagent Addition: To this aqueous solution, add ethyl acetate (50 mL). Vigorously stir the biphasic mixture.

-

Reaction: Slowly add the crude 10-undecenoyl chloride (prepared in Protocol 1) dropwise to the vigorously stirred mixture at room temperature over 5-10 minutes.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 5 minutes. A white precipitate of the product will form.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 20 mL) and then with cold hexanes (2 x 20 mL) to remove any unreacted starting material.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure this compound as a white crystalline solid.

-

Drying: Dry the purified product under vacuum.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydroxylamine is a potential skin irritant. Avoid direct contact.

-

The reaction of thionyl chloride with carboxylic acid evolves toxic gases (HCl and SO₂). Ensure the reaction is conducted in a fume hood.

Application Notes and Protocols for Testing the Antifungal Activity of 10-Undecenehydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenehydroxamic acid is a derivative of undecenoic acid, a fatty acid known for its antifungal properties. The incorporation of a hydroxamic acid moiety suggests a potential dual mechanism of action, involving both disruption of the fungal cell membrane and iron chelation, making it a compound of interest for antifungal drug development.[1][2][3] This document provides detailed protocols for evaluating the in vitro antifungal activity of this compound, including methods for determining its minimum inhibitory concentration (MIC) and elucidating its mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

| Fungal Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 90028 | 16 | 32 |

| Candida glabrata | 90030 | 32 | 64 |

| Candida parapsilosis | 22019 | 16 | 32 |

| Aspergillus fumigatus | 204305 | 64 | 128 |

| Trichophyton rubrum | 28188 | 8 | 16 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Effect of this compound on Ergosterol Content in Candida albicans

| Treatment Concentration (µg/mL) | Ergosterol Content (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 8 | 75 | ± 4.8 |

| 16 (MIC₅₀) | 48 | ± 3.5 |

| 32 (MIC₉₀) | 22 | ± 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 3: Cell Membrane Permeability of Candida albicans Treated with this compound (SYTOX Green Assay)

| Treatment Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| 0 (Control) | 150 | ± 12 |

| 8 | 850 | ± 45 |

| 16 (MIC₅₀) | 2500 | ± 120 |

| 32 (MIC₉₀) | 6800 | ± 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Materials:

-

This compound

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Sterile 96-well flat-bottom microplates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Sterile saline (0.85%)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 0.25 to 128 µg/mL. A suggested starting range, based on related compounds, is between 1 and 256 µg/mL.[3]

-

-

Inoculation and Incubation:

-

Transfer 100 µL of each drug dilution to the corresponding wells of the test microplate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a drug-free well (growth control) and an un-inoculated well (sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

Turbidity can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader.

-

Mechanism of Action: Ergosterol Quantitation Assay

This protocol is based on the spectrophotometric quantification of ergosterol following saponification.

Materials:

-

Fungal cells treated with and without this compound

-

25% Alcoholic potassium hydroxide (KOH)

-

n-Heptane

-

Sterile distilled water

-

UV-Vis spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Grow the fungal culture to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).

-

Expose the cells to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.

-

Incubate for a defined period (e.g., 16 hours).

-

-

Saponification:

-

Harvest the cells by centrifugation and wash with sterile distilled water.

-

Determine the wet weight of the cell pellet.

-